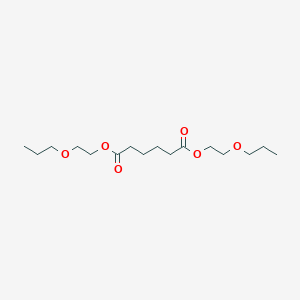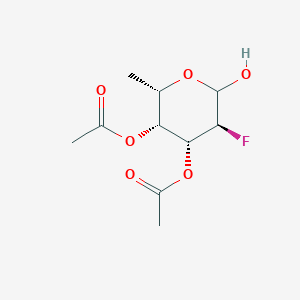
1,6-Bis(2-propoxyethyl) hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(2-propoxyethyl) hexanedioate is an organic compound with the molecular formula C16H30O6 It is a diester derived from hexanedioic acid and 2-propoxyethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(2-propoxyethyl) hexanedioate can be synthesized through the esterification reaction between hexanedioic acid and 2-propoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired diester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality diester.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(2-propoxyethyl) hexanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexanedioic acid and 2-propoxyethanol.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol in the presence of a catalyst, leading to the formation of different esters.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanedioic acid and 2-propoxyethanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1,6-Bis(2-propoxyethyl) hexanedioate has several scientific research applications, including:
Materials Science: Used as a plasticizer in the production of polymers and resins to enhance flexibility and durability.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industrial Applications: Utilized in the formulation of coatings, adhesives, and sealants to improve their performance characteristics.
Mechanism of Action
The mechanism of action of 1,6-Bis(2-propoxyethyl) hexanedioate depends on its specific application. In drug delivery systems, for example, the compound can form stable complexes with drugs, enhancing their solubility and bioavailability. The ester bonds in the compound can be hydrolyzed in biological environments, releasing the active drug in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Bis(2-ethoxyethyl) hexanedioate
- 1,6-Bis(2-butoxyethyl) hexanedioate
- 1,6-Bis(2-methoxyethyl) hexanedioate
Comparison
1,6-Bis(2-propoxyethyl) hexanedioate is unique due to its specific alkoxy group (2-propoxyethyl), which imparts distinct physical and chemical properties compared to its analogs. For instance, the propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications where solubility and compatibility are crucial. In contrast, compounds with shorter or longer alkoxy chains may exhibit different solubility profiles and reactivity.
Properties
IUPAC Name |
bis(2-propoxyethyl) hexanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c1-3-9-19-11-13-21-15(17)7-5-6-8-16(18)22-14-12-20-10-4-2/h3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHXKQCNEDOFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC(=O)CCCCC(=O)OCCOCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-amino-6-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]hexanoic acid](/img/structure/B8180186.png)
![2-Bromo-7-phenyl-9,9'-spirobi[fluorene]](/img/structure/B8180199.png)
![3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]-](/img/structure/B8180204.png)







